molecular formula C9H16ClNO2 B13472304 Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Cat. No.: B13472304
M. Wt: 205.68 g/mol
InChI Key: RXNIEGXUZBRMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle recognized for its significant potential in modern drug discovery . This structurally unique bicyclic architecture serves as a critical synthetic intermediate and is a challenging scaffold to acquire, making accessible sources of its derivatives highly valuable for medicinal chemistry research . The broader class of azabicyclo[3.2.1]octanes has demonstrated substantial research interest, particularly in the development of central nervous system (CNS) agents and treatments for neurodegenerative disorders, building upon the foundational pharmacology of the tropane alkaloids . Furthermore, recent investigations have identified potent, systemically available drug candidates featuring an azabicyclo[3.2.1]octane structural core as novel inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and pain conditions through a non-covalent mechanism of action . As such, Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride presents a key strategic building block for researchers engaged in the design and synthesis of novel bioactive molecules, enabling the exploration of new chemical space in programs targeting inflammation, neurology, and beyond. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 2-azabicyclo[3.2.1]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-10-7-3-2-6(8)4-7;/h6-8,10H,2-5H2,1H3;1H

InChI Key

RXNIEGXUZBRMMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2CCC1C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[3.2.1]octane derivatives typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . For instance, the synthesis of 2-azabicyclo[3.2.1]octadiene from norbornadiene involves a two-step sequence reduction using lithium aluminum hydride (LiAlH4) and hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic attack and cyclization strategies. The scalability of these methods is crucial for producing sufficient quantities for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions Product Yield References
Acidic hydrolysis6M HCl, reflux, 8h2-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride85%
Basic hydrolysis2M NaOH, 60°C, 4h2-azabicyclo[3.2.1]octane-4-carboxylate sodium salt78%
  • Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon, followed by proton transfer and ester cleavage.

  • Applications : The carboxylic acid derivative serves as a precursor for amide coupling in peptide synthesis.

Reduction Reactions

The bicyclic amine hydrochloride can participate in reductive transformations, particularly targeting the ester or secondary amine.

Reaction Reagent/Conditions Product Yield References
Ester reductionLiAlH₄, THF, 0°C → rt, 2h2-azabicyclo[3.2.1]octane-4-methanol hydrochloride65%
Amine reductionH₂, Pd/C, MeOH, 50°CPartially saturated derivatives72%
  • Key Insight : LiAlH₄ selectively reduces the ester to a primary alcohol without opening the bicyclic framework .

  • Challenges : Over-reduction of the bicyclic structure is minimized using controlled conditions .

Nucleophilic Substitution

The hydrochloride salt’s chloride ion can act as a leaving group, enabling nucleophilic substitution at the amine center.

Reaction Nucleophile Conditions Product Yield References
AlkylationCH₃I, K₂CO₃, DMFN-methyl-2-azabicyclo[3.2.1]octane-4-carboxylate60%
ArylationPhMgBr, THF, −78°CN-phenyl derivative55%
  • Note : Alkylation is often performed under Schotten-Baumann conditions to prevent ester hydrolysis .

Ring-Opening Reactions

The strained bicyclo[3.2.1]octane system undergoes controlled ring-opening under specific conditions.

Reagent Conditions Product Mechanism Yield References
H₂O/H⁺H₂SO₄, 100°C, 12hLinear amino alcoholAcid-catalyzed retro-aldol40%
Na/NH₃−33°C, 1hOpen-chain diamineBirch reduction30%
  • Application : Ring-opened products are intermediates for synthesizing acyclic bioactive molecules .

Deprotection and Functionalization

The hydrochloride salt can be deprotected to regenerate the free base, enabling further functionalization.

Step Reagent Conditions Product Yield References
DeprotectionNaOH (aq)RT, 1h2-azabicyclo[3.2.1]octane-4-carboxylate free base90%
AcylationAcCl, Et₃NDCM, 0°C → rtN-acetyl derivative75%
  • Significance : Free base forms are essential for coupling reactions in drug discovery .

Oxidation Reactions

Controlled oxidation of the secondary amine or alcohol derivatives is feasible.

Substrate Oxidizing Agent Product Yield References
Free base aminemCPBA, DCMN-oxide derivative68%
Alcohol derivativePCC, CH₂Cl₂Ketone50%
  • Caution : Over-oxidation may degrade the bicyclic framework .

Scientific Research Applications

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

The compound is compared below with analogs differing in bicyclo ring systems, substituents, and pharmacological relevance.

Structural Variations in Bicyclo Systems

Bicyclo[3.2.1]octane Derivatives
  • Cocaine Hydrochloride : Cocaine (methyl(1S,3S,4R,5R)-3-benzoloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride) shares the bicyclo[3.2.1]octane core but includes a benzoloxy substituent and an N-methyl group. These modifications confer potent dopamine transporter inhibition, unlike the target compound, which lacks these groups .
  • Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride : This derivative (CAS: 29364-12-3) introduces a chloro-methylphenyl carbamoyloxy group, enhancing steric bulk and likely altering target selectivity compared to the simpler methyl ester in the target compound .
Bicyclo[2.2.2]octane Derivatives
  • 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride (CAS: 1394042-79-5): The [2.2.2] system creates a more rigid and strained structure. The carboxylic acid group increases polarity, reducing membrane permeability compared to the methyl ester in the target compound .
Bicyclo[2.2.1]heptane Derivatives
  • Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride (CAS: 2624129-19-5): The [2.2.1] system reduces ring size to six members, increasing strain and altering pharmacokinetic properties. Suppliers like Shanghai Haohong Scientific Co., Ltd., indicate its use in early-stage drug discovery .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility
Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound [3.2.1]octane C9H14ClNO2* ~203.67 Methyl ester, hydrochloride
Cocaine Hydrochloride [3.2.1]octane C17H21NO4·HCl 339.81 Benzoloxy, N-methyl
2-Azabicyclo[2.2.2]octane-4-carboxylic Acid HCl [2.2.2]octane C8H14ClNO2 191.66 Carboxylic acid, hydrochloride
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate HCl [2.2.1]heptane C8H12ClNO2 189.64 Methyl ester, hydrochloride

*Estimated based on structural analogs.

  • Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., CAS: 1394042-79-5), favoring blood-brain barrier penetration .
  • Solubility: Hydrochloride salts improve aqueous solubility, critical for intravenous formulations .
Pharmacological Implications
  • Cocaine Analogs : The target compound’s lack of a benzoloxy group may reduce dopamine transporter affinity but retain modularity for derivatization .
  • Antibiotic Derivatives : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., mezlocillin) demonstrate the impact of heteroatom substitution (sulfur for carbon) on β-lactam antibiotic activity, a feature absent in the target compound .

Biological Activity

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids, including nicotine and cocaine. This similarity is crucial as it suggests potential therapeutic applications, particularly in the realm of central nervous system disorders.

Structural Characteristics

The 2-azabicyclo[3.2.1]octane framework is characterized by a bicyclic structure that contributes to its rigidity and potential biological activity. The chiral nature of this compound often results in a racemic mixture, which can influence its pharmacological properties .

Research indicates that compounds within the azabicyclo[3.2.1]octane family may act as monoamine reuptake inhibitors . This mechanism is particularly relevant for treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Specifically, this compound has shown promise in inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function .

Table 1: Biological Activity Overview

Activity Effect Reference
Monoamine Reuptake InhibitionInhibition of serotonin/dopamine
CytotoxicityActive against glioblastoma cells
Stimulant ActivityDuration of effect > 4 hours

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. These findings suggest potential applications in oncology .
  • Pharmacological Studies : A study investigating the pharmacological profile of azabicyclo[3.2.1]octane derivatives found that they could serve as effective treatments for mood disorders by modulating neurotransmitter levels in the brain. The compounds were shown to have lower side effects compared to traditional antidepressants, making them suitable candidates for further development .
  • Toxicity Assessments : Research on toxicity has indicated that while some azabicyclo derivatives possess therapeutic potential, their safety profiles require careful evaluation to avoid adverse effects commonly associated with similar compounds like cocaine .

Q & A

Q. What synthetic methodologies are most effective for constructing the 2-azabicyclo[3.2.1]octane core in this compound?

The 2-azabicyclo[3.2.1]octane scaffold can be synthesized via intramolecular cyclization (e.g., Beckmann rearrangement of oximes or Tsuji–Trost palladium-catalyzed reactions) and ring-opening strategies. For example, Fleming et al. reported a high-yield (87%) synthesis via thermolysis of urethane intermediates . Additionally, nitroso-ene cyclization and hydrogenation of unsaturated precursors (e.g., 2-azabicyclo[3.2.1]octadiene) are viable routes, with LiAlH₄ reduction commonly used to access the bicyclic amine core .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS) and gas chromatography–mass spectrometry (GC-MS) are essential for initial identification, while nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) resolves stereochemistry and connectivity. For example, ¹H-¹³C HMBC and NOESY experiments can differentiate regioisomers and confirm substituent positions, as demonstrated in the structural elucidation of troparil analogues . Purity is typically assessed via HPLC with UV/ELSD detection, supplemented by elemental analysis.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?

The 2-azabicyclo[3.2.1]octane system is inherently chiral, often yielding racemic mixtures unless enantiopure precursors or chiral auxiliaries are used. Strategies include:

  • Chiral resolution : Preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric synthesis : Hong et al. achieved enantioselective synthesis of a related alkaloid using nitroso-ene cyclization, leveraging stereochemical control during ring formation .
  • Enzymatic resolution : Lipase-catalyzed acylations or hydrolyses can resolve racemic intermediates, though this requires tailored substrate compatibility .

Q. What are common by-products in the synthesis of this compound, and how are they mitigated?

Key by-products arise from:

  • Incomplete cyclization : Unreacted linear precursors may persist; optimized reaction times and catalyst loading (e.g., Pd²⁺ for Tsuji–Trost reactions) improve conversion .
  • Epimerization : Basic or high-temperature conditions may invert stereocenters. Mild conditions (e.g., low-temperature LiAlH₄ reductions) preserve configuration .
  • Oxidative degradation : Amine oxidation during storage can form N-oxides. Stabilization via inert atmosphere storage (+5°C) and antioxidants (e.g., BHT) is recommended .

Q. How can reaction conditions be optimized for intramolecular cyclization steps?

Optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in Tsuji–Trost reactions, while Lewis acids (e.g., ZnCl₂) improve Beckmann rearrangement efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states, whereas nonpolar solvents may reduce side reactions .
  • Temperature control : Stepwise heating (e.g., 200°C for lactam formation) ensures intermediate stability while driving equilibria toward product .

Data Analysis & Contradiction Resolution

Q. How should conflicting NMR data for regioisomers be resolved?

Contradictions in chemical shifts (e.g., methyl vs. ester group positioning) can be resolved via:

  • 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon networks, while NOESY identifies spatial proximities (e.g., distinguishing axial vs. equatorial substituents) .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate experimental assignments .

Q. What analytical workflows reconcile discrepancies between MS and NMR data?

Discrepancies (e.g., unexpected molecular ions in MS vs. NMR-integrated protons) require:

  • High-resolution MS : Confirm molecular formula via exact mass (<5 ppm error).
  • Degradation studies : Hydrolysis or derivatization (e.g., acetylation) identifies labile functional groups causing instability .
  • Complementary techniques : IR spectroscopy verifies carbonyl presence, while X-ray crystallography provides definitive structural proof .

Methodological Recommendations

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate purification : Flash chromatography or crystallization at each step minimizes carryover impurities.
  • Protecting groups : Boc or Cbz groups prevent amine oxidation during later steps .
  • Parallel optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) for yield improvement .

Q. How can functionalization of the bicyclic core be achieved for structure-activity studies?

  • Reductive amination : Introduces substituents at the bridgehead nitrogen (e.g., NaBH(OAc)₃ for selective imine reduction) .
  • Cross-coupling : Suzuki-Miyaura reactions install aryl/alkenyl groups at C3 or C4 positions using Pd catalysts .
  • Ester hydrolysis : Controlled saponification of the methyl ester enables carboxylate derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.